D-ALPHA-AMINOSUBERIC ACID
CAS No.: 19641-63-5
VCID: VC21537952
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
D-Alpha-Aminosuberic acid is a non-proteinogenic amino acid that plays a significant role in various biochemical and pharmaceutical applications. It is a key compound in peptide synthesis and drug development, offering unique properties for researchers and industry professionals. This article provides an in-depth review of D-Alpha-Aminosuberic acid, focusing on its properties, applications, and research findings. Pharmaceutical DevelopmentD-Alpha-Aminosuberic acid serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its incorporation into peptides can enhance their stability and bioactivity, making it valuable in the development of therapeutic proteins . Biochemical ResearchIt is used in studies related to amino acid metabolism, helping researchers understand metabolic pathways and enzyme functions. This understanding is crucial for developing therapeutic interventions . Protein EngineeringThe compound can be incorporated into peptides to enhance their stability and bioactivity, which is beneficial in the development of therapeutic proteins . Food and Cosmetic IndustriesD-Alpha-Aminosuberic acid is explored for its potential as a food additive, contributing to flavor enhancement and preservation. Additionally, its properties make it suitable for use in skincare products, where it can help improve skin hydration and texture . Research FindingsResearch on D-amino acids, including D-Alpha-Aminosuberic acid, highlights their potential in treating diseases. D-amino acids have shown success in disengaging biofilms, which could inhibit microbial infections, and they can effectively restrain the growth of cancer cells . Moreover, D-amino acids are being studied as biomarkers for diseases and as therapeutic agents for neurological disorders . |
---|---|
CAS No. | 19641-63-5 |
Product Name | D-ALPHA-AMINOSUBERIC ACID |
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (2R)-2-aminooctanedioic acid |
Standard InChI | InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 |
Standard InChIKey | YOFPFYYTUIARDI-ZCFIWIBFSA-N |
Isomeric SMILES | C(CC[C@H](C(=O)O)N)CCC(=O)O |
SMILES | C(CCC(C(=O)O)N)CCC(=O)O |
Canonical SMILES | C(CCC(C(=O)O)N)CCC(=O)O |
Synonyms | (R)-2-Aminooctanedioicacid;19641-63-5;(2r)-2-aminooctanedioicacid;22481-47-6;2-Aminosuberate;D-alpha-Aminosuberate;D-a-Aminosubericacid;H-D-Asu-OH;AC1L4WIE;alpha-2-Aminooctanedioate;AC1Q5W3I;SCHEMBL2264754;CTK4E1965;D-ALPHA-AMINOSUBERICACID;MolPort-020-003-967;KST-1A2847;ZINC2567644;0127AB;ANW-63287;AR-1A2693;Octanedioicacid,2-amino-,(R)-;Octanedioicacid,2-amino-,(2R)-;AKOS006271400;AJ-41436;AK-87771 |
PubChem Compound | 193546 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume